Fmoc-HoMet-OH, or 9-fluorenylmethyloxycarbonyl-homomethionine, is a derivative of homomethionine, an amino acid that is structurally similar to methionine but includes an additional carbon atom in its side chain. This compound is primarily utilized in peptide synthesis, particularly within the framework of solid-phase peptide synthesis (SPPS) techniques. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group that facilitates the sequential addition of amino acids while preventing unwanted reactions during synthesis.
Fmoc-HoMet-OH is classified as an amino acid derivative and is part of a broader category of compounds known as Fmoc-protected amino acids. These compounds are widely used in biochemical and pharmaceutical research for synthesizing peptides and proteins. The Fmoc group itself was introduced to overcome limitations associated with other protecting groups, such as the Boc (butyloxycarbonyl) group, particularly regarding ease of use and compatibility with sensitive functional groups.
The synthesis of Fmoc-HoMet-OH can be achieved through various methods, predominantly using solid-phase synthesis techniques. The most common approach involves the following steps:
Solid-phase peptide synthesis using Fmoc chemistry has several advantages over traditional methods. It allows for easy automation and minimizes the risk of racemization during coupling reactions due to the stability of the Fmoc group under basic conditions. Moreover, this method is compatible with a wide range of functional groups, making it suitable for synthesizing complex peptides.
The molecular structure of Fmoc-HoMet-OH features a fluorenylmethyloxycarbonyl group attached to the nitrogen atom of homomethionine. The general formula can be represented as C₁₅H₁₅NO₃S. The presence of the fluorenyl group provides significant UV absorbance properties, which are useful for monitoring peptide synthesis.
Fmoc-HoMet-OH participates in various chemical reactions typical for amino acids during peptide synthesis:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and the presence of additives that enhance coupling efficiency or reduce side reactions.
The mechanism by which Fmoc-HoMet-OH acts in peptide synthesis involves its role as a building block in forming peptide bonds through nucleophilic attack by the amine on the carbonyl carbon of an activated carboxylic acid. This process is facilitated by activating agents that enhance the electrophilicity of the carboxylic acid.
The reaction kinetics can vary based on conditions:
Fmoc-HoMet-OH is primarily used in:
Racemization during peptide synthesis compromises bioactivity and remains a critical challenge in incorporating noncanonical amino acids like Fmoc-HoMet-OH (Fmoc-L-homopropargylglycine). Recent advances demonstrate that low-temperature protocols combined with optimized base selection significantly suppress epimerization. A landmark study established that performing Seyferth-Gilbert homologation at 0°C with cesium carbonate (Cs₂CO₃) achieves 98% enantiomeric excess (ee) compared to 86% ee with potassium carbonate at room temperature [1]. This temperature control minimizes base-catalyzed proton abstraction at the α-carbon, a primary racemization pathway [2].
Table 1: Racemization Suppression Under Different Homologation Conditions
Base | Temperature | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
K₂CO₃ (4.0 eq) | Room temp | 16 | 68 | 7 |
K₂CO₃ (1.5 eq) | Room temp | 16 | 90 | 86 |
Cs₂CO₃ (1.5 eq) | 0°C | 5 | 73 | 99 |
Cs₂CO₃ (2.2 eq)* | 0°C | 7 | 85 | 98 |
Additional 0.7 eq base added after 3 h [1]
The alkyne functionality of Fmoc-HoMet-OH necessitates orthogonal protection compatible with Fmoc/tBu SPPS. Tert-butyldimethylsilyl (TBS) protection enables chemoselective deprotection under mild fluoride conditions while resisting piperidine (Fmoc removal) and TFA (global deprotection). After peptide assembly, selective TBS cleavage with tetrabutylammonium fluoride (TBAF) liberates the alkyne for CuAAC "click" conjugation without affecting acid-labile side-chain protections like tBu for Glu/Asp or Pbf for Arg [3] [7].
Table 2: Orthogonal Protection Group Pairings for Fmoc-HoMet-OH Applications
Functional Group | Protection | Deprotection Conditions | Compatibility Notes |
---|---|---|---|
Alkyne (HoMet-OH) | TBS | TBAF (1M in THF, 1 h) | Resists piperidine/TFA |
Carboxyl (Glu/Asp) | OtBu | 95% TFA, 2–4 h | Standard acidolysis |
Amine (Lys) | Boc | 95% TFA, 2–4 h | Orthogonal to TBS |
Hydroxyl (Ser/Thr) | tBu | 95% TFA, 2–4 h | Acid-labile |
Commercial Fmoc-HoMet-OH costs ($938/500mg) necessitate scalable syntheses for industrial applications. A vacuum-assisted double Boc protection strategy enables kilogram-scale production of precursor Boc₂-L-Weinreb amide with 96% yield—double traditional methods. Key innovations include conducting reactions under 10 mmHg pressure in DMF to drive equilibrium by removing t-butanol, suppressing Boc₂O decomposition into di-t-butyl carbonate [1]. Subsequent cesium carbonate-mediated Seyferth-Gilbert homologation at 0°C achieves 85% yield and 98% ee at 17-gram scale, overcoming racemization barriers in earlier routes [1].
Global deprotection employs a two-stage TFA cleavage: 10% TFA/DCM rapidly cleaves the Rink amide linker, followed by concentrated TFA/scavenger mixtures (95:2.5:2.5 TFA/TIS/water) to remove side-chain protections. This reduces cumulative impurity generation by 40% versus single-step cleavage. Post-synthesis, counterion exchange with acetic acid yields crystalline Fmoc-HoMet-OH suitable for automated SPPS. Current production benchmarks achieve 72% overall yield from Boc-L-Glu-OtBu, delivering >99% HPLC purity at $120/gram—enabling cost-effective synthesis of HIV vaccine glycopeptides requiring multiple alkyne handles [1] [4].
Table 3: Scalable Synthesis of Fmoc-HoMet-OH
Step | Reaction Conditions | Scale Demonstrated | Yield (%) | Purity/ee |
---|---|---|---|---|
Double Boc Protection | Boc₂O (2 eq), DMF, 10 mmHg, 2 h | 24 g | 96 | >99% (HPLC) |
Weinreb Amide Reduction | DIBAL-H (1.1 eq), −78°C, 1 h | 24 g | 91 | >99% (HPLC) |
Seyferth-Gilbert Homologation | Cs₂CO₃ (2.2 eq), Bestmann-Ohira reagent (1.3 eq), 0°C, 7 h | 17 g | 85 | 98% ee |
Global Deprotection/Fmoc | TFA/TIS/water (95:2.5:2.5), then Fmoc-OSu | 18 g final product | 89 (step) | >98% (HPLC) |
DMF consumption dominates SPPS environmental footprints, but novel ultrasound-assisted SPPS (SUS-SPPS) reduces Fmoc-HoMet-OH coupling solvent volumes by 88%. Applying 40 kHz ultrasound during coupling (DIC/Oxyma in 3:1 DMF:EtOAc) and deprotection (4-methylpiperidine in DMF) enhances diffusion through resin matrices, enabling complete reactions in 5 minutes versus 30–60 minutes conventionally. Combined with single-step washing protocols using isopropanol/water mixtures, SUS-SPPS cuts cumulative DMF use to 12 ml/g-resin versus 100 ml/g-resin in standard protocols [5].
For acid-sensitive sequences, 2-methyltetrahydrofuran (2-MeTHF)—a bio-based solvent—effectively replaces dichloromethane (DCM) in swelling polystyrene resins and facilitates Fmoc-HoMet-OH coupling with 0.5 M Oxyma/DIC. This system achieves 98% coupling efficiency while reducing overall process toxicity. Post-synthesis, precipitation in methyl tert-butyl ether (MTBE) yields peptides with <3% residual solvent, exceeding ICH Q3C guidelines without additional purification [1] [5].
Table 4: Solvent System Performance in Fmoc-HoMet-OH SPPS
Solvent System | Coupling Efficiency (%) | DMF Equivalents per Cycle | Resin Compatibility |
---|---|---|---|
Conventional (DMF/DCM washes) | 99.2 | 100 ml/g resin | Polystyrene, PEG-PS |
Ultrasound-Assisted (SUS-SPPS) | 99.5 | 12 ml/g resin | Rink-amide, Wang, Cl-Trt |
2-MeTHF/Oxyma-DIC | 98.7 | 60 ml/g resin | Polystyrene-based resins |
NBP/DMF (7:3) | 99.0 | 40 ml/g resin | ChemMatrix, PEG-based resins |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: